R-PhBA is being investigated as a potential treatment for Inborn Errors of Urea Cycle (IEU), a group of genetic disorders affecting the body's ability to eliminate excess nitrogen. IEU can lead to ammonia buildup in the blood, causing severe neurological complications. Studies have shown that R-PhBA can stimulate the alternative pathway for ammonia disposal, offering a potential therapeutic option for IEU patients. []
R-PhBA exhibits anti-tumor properties and is being explored in cancer research. It has been shown to:
(R)-(-)-2-Phenylbutyric acid is an organic compound with the molecular formula and a molecular weight of 164.20 g/mol. It is classified as a carboxylic acid and is characterized by a phenyl group attached to a butyric acid backbone. This compound is known for its clear, colorless liquid form and has a density of approximately 1.055 g/cm³. The boiling point ranges from 270°C to 272°C, and it exhibits an optical rotation of −100° (c=5 in Toluene) .
The mechanism of action for (R)-(-)-2-Phenylbutyric acid depends on the specific application. Here are two potential mechanisms:
Additionally, it can undergo nucleophilic acyl substitution reactions, particularly with amines to form amides .
(R)-(-)-2-Phenylbutyric acid exhibits significant biological activity. It has been studied for its potential neuroprotective effects and has shown promise in modulating metabolic pathways. Research indicates that this compound may influence the metabolism of fatty acids and has been linked to anti-inflammatory properties. Furthermore, it has been investigated for its role in the treatment of certain neurological disorders .
Several synthesis methods for (R)-(-)-2-Phenylbutyric acid have been documented:
(R)-(-)-2-Phenylbutyric acid finds applications in various fields:
Interaction studies involving (R)-(-)-2-Phenylbutyric acid have revealed its potential effects on various biological systems. Notably, it has been shown to interact with enzymes involved in fatty acid metabolism, influencing lipid profiles in experimental models. These interactions suggest a role in managing metabolic syndromes and related conditions .
Several compounds share structural similarities with (R)-(-)-2-Phenylbutyric acid, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-(+)-2-Phenylbutyric Acid | C10H12O2 | Enantiomer with different biological activity |
2-Hydroxy-2-phenylbutyric Acid | C10H12O3 | Hydroxyl group adds polarity and reactivity |
4-Phenylbutanoic Acid | C10H12O2 | Variation in position of phenyl group |
(R)-(-)-2-Phenylbutyric acid is unique due to its specific stereochemistry, which influences its biological activity and interaction profile compared to its enantiomer and other derivatives .
Irritant